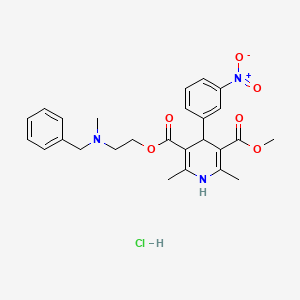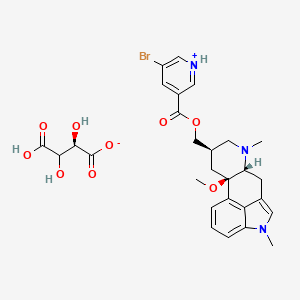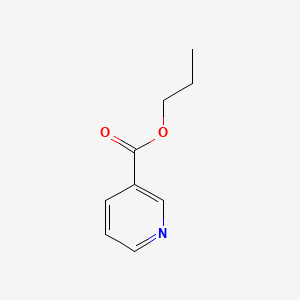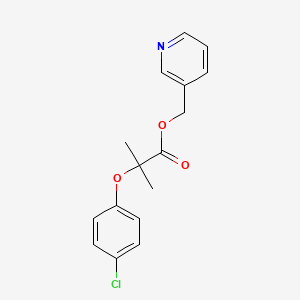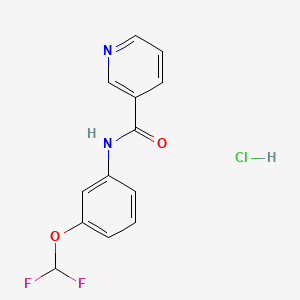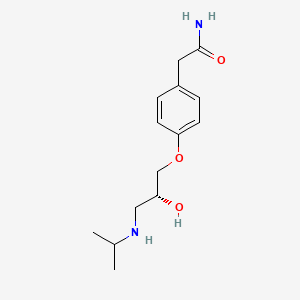
(R)-(+)-阿替洛尔
描述
科学研究应用
血管平滑肌细胞中的比较蛋白质组学分析
- 隋等人(2008 年)的一项研究调查了与阿替洛尔对映异构体一起孵育的血管平滑肌细胞中的差异蛋白表达。该研究重点关注这些对映异构体对钙结合蛋白和代谢酶的影响,结果表明,与 R 对映异构体相比,当与阿替洛尔 S 对映异构体一起孵育时,某些蛋白质被下调。这对于理解阿替洛尔在高血压治疗中的分子机制具有重要意义 (隋等人,2008 年)。
结晶和结构分析
- 坎杜拉等人(2018 年)对从外消旋离子液体中结晶的 R-(+)-阿替洛尔盐酸盐进行了一项研究,提供了 R-(+)-阿替洛尔作为盐酸盐的第一种固态结构。这项研究为理解阿替洛尔对映异构体的生物活性做出了重大贡献,并可能为未来的药物开发提供信息 (坎杜拉等人,2018 年)。
婴儿血管瘤中的血管生成抑制
- 西鲍尔等人(2021 年)的一项研究探讨了 R(+) 普萘洛尔和阿替洛尔的镜像异构体对婴儿血管瘤(婴儿中常见的一种良性肿瘤)的影响。研究发现,R(+) 阿替洛尔抑制了血管瘤干细胞形成血管,表明在治疗这种疾病中具有潜在的治疗应用 (西鲍尔等人,2021 年)。
对映异构体分离的色谱方法
- 巴特拉和布尚(2018 年)回顾了用于分离和测定阿替洛尔对映异构体的各种液相色谱方法,强调了在药物应用中了解每种对映异构体特定作用的重要性 (巴特拉和布尚,2018 年)。
环境影响和毒理学
- 温特等人(2008 年)研究了阿替洛尔对胖头鱼发育和繁殖的慢性影响,提供了对像阿替洛尔这样的药物化合物的环境和生态影响的见解。这项研究对于评估广泛使用药物的潜在生态风险至关重要 (温特等人,2008 年)。
污水处理系统中的发生和归宿
- 阮等人(2019 年)调查了香港不同污水处理系统中包括阿替洛尔在内的手性药物的季节性发生
肾分泌和转运蛋白介导
- 尹等人(2015 年)研究了阿替洛尔的肾脏分泌,发现它是由人有机阳离子转运蛋白和多药和毒素外排蛋白介导的。这项研究为阿替洛尔的药代动力学提供了重要的见解,这对于理解其治疗功效和安全性至关重要 (尹等人,2015 年)。
代谢组学-基因组学整合在高血糖预测中的应用
- 奥利维拉等人(2016 年)整合了代谢组学和基因组学数据,以识别在阿替洛尔治疗期间预测血糖变化的生物标记。这种方法提供了从新的角度来理解对阿替洛尔的个体反应,特别是在高血糖等不良反应的背景下 (奥利维拉等人,2016 年)。
阿替洛尔对映异构体的药代动力学
- 梅赫瓦尔等人(1990 年)研究了阿替洛尔对映异构体在人和大鼠中的药代动力学,提供了有关这些对映异构体在体内差异行为的宝贵信息。这项研究对于优化剂量和最大程度地减少副作用非常重要 (梅赫瓦尔等人,1990 年)。
作用机制
属性
IUPAC Name |
2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METKIMKYRPQLGS-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=C(C=C1)CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045753 | |
| Record name | R-(+)-Atenolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56322620 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(R)-(+)-Atenolol | |
CAS RN |
56715-13-0 | |
| Record name | (+)-Atenolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56715-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-Atenolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056715130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Atenolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06987 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | R-(+)-Atenolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATENOLOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG132I00WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



